Besifloxacin
Description
Properties
IUPAC Name |
7-[(3R)-3-aminoazepan-1-yl]-8-chloro-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClFN3O3/c20-15-16-12(18(25)13(19(26)27)9-24(16)11-4-5-11)7-14(21)17(15)23-6-2-1-3-10(22)8-23/h7,9-11H,1-6,8,22H2,(H,26,27)/t10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFFGVLORLPOAEC-SNVBAGLBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC(C1)N)C2=C(C=C3C(=C2Cl)N(C=C(C3=O)C(=O)O)C4CC4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(C[C@@H](C1)N)C2=C(C=C3C(=C2Cl)N(C=C(C3=O)C(=O)O)C4CC4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClFN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00161706 | |
| Record name | Besifloxacin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00161706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
393.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
Not soluble in water | |
| Record name | Besifloxacin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06771 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
141388-76-3 | |
| Record name | Besifloxacin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=141388-76-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Besifloxacin [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141388763 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Besifloxacin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06771 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Besifloxacin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00161706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BESIFLOXACIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BFE2NBZ7NX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Besifloxacin is synthesized through a multi-step process involving the formation of key intermediatesThe reaction conditions often involve the use of specific reagents and catalysts to facilitate the formation of the final compound .
Industrial Production Methods: In industrial settings, this compound is produced using advanced techniques such as nanocrystal formulation and nanoemulsion methods. These methods enhance the solubility and bioavailability of the compound, making it more effective for ophthalmic use. For instance, this compound nanocrystals are prepared by small-scale wet milling and response surface methodology, using stabilizers like Povacoat .
Chemical Reactions Analysis
Types of Reactions: Besifloxacin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its pharmacological properties.
Common Reagents and Conditions: The common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions are carefully controlled to ensure the desired outcome, such as maintaining specific temperatures and pH levels .
Major Products Formed: The major products formed from these reactions include derivatives of this compound with improved efficacy and stability. These derivatives are often tested for their antimicrobial activity and safety profiles .
Scientific Research Applications
Bacterial Conjunctivitis
Besifloxacin is indicated for the treatment of acute bacterial conjunctivitis. Clinical trials have demonstrated its efficacy in eradicating pathogens responsible for this condition. For example:
- In a study involving 815 pediatric patients aged 1-17 with culture-confirmed bacterial conjunctivitis, this compound showed significantly higher rates of clinical resolution (53.7% vs. 41.3%) and microbial eradication (85.8% vs. 56.3%) compared to vehicle control at follow-up visits .
- A pooled analysis from three clinical trials showed bacterial eradication rates of 75% for MRSA and 84% for MRSE after treatment with this compound .
Bacterial Keratitis
This compound has also been evaluated for the treatment of bacterial keratitis, a serious eye infection that can lead to vision loss if untreated. A retrospective chart review indicated that this compound was effective in managing acute bacterial keratitis, with rapid bactericidal activity against common ocular pathogens .
Pharmacokinetics
The pharmacokinetic profile of this compound indicates high concentrations in the tear fluid and conjunctiva following topical administration, with minimal systemic absorption. This localized action reduces potential systemic side effects while ensuring effective treatment at the site of infection .
In Vitro Efficacy
Numerous studies have assessed the in vitro activity of this compound against various bacterial strains:
- Minimum Inhibitory Concentration (MIC) : this compound exhibits lower MIC values compared to other fluoroquinolones, indicating greater potency against resistant strains. For instance, it has an MIC90 of 2 µg/mL against ciprofloxacin-resistant MRSA isolates .
- Broad-Spectrum Activity : Studies show that this compound is effective against a wide range of pathogens associated with ocular infections, including those resistant to other antibiotics .
Case Studies
Several case reports have highlighted the successful use of this compound in challenging scenarios:
- Case Report on MRSA : A patient with MRSA conjunctivitis showed complete resolution after treatment with this compound, demonstrating its effectiveness even against resistant strains .
- Pediatric Applications : this compound has been safely used in pediatric populations, with no significant adverse effects reported in clinical trials involving children aged 1-17 years .
Mechanism of Action
Besifloxacin exerts its effects by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV. These enzymes play a crucial role in the synthesis and replication of bacterial DNA. By inhibiting these enzymes, this compound disrupts DNA replication, transcription, and repair processes, ultimately leading to bacterial cell death .
Comparison with Similar Compounds
Comparison with Similar Compounds
Besifloxacin vs. Moxifloxacin
- In Vitro Potency: this compound exhibits 4- to 8-fold greater potency than moxifloxacin against fluoroquinolone-resistant (FQR) isolates of Staphylococcus aureus, Streptococcus pneumoniae, and Haemophilus influenzae. For example, MIC values for this compound against FQR S. aureus were 0.12–0.25 µg/mL, compared to 0.5–1 µg/mL for moxifloxacin . Key Data:
| Pathogen | This compound MIC (µg/mL) | Moxifloxacin MIC (µg/mL) |
|---|---|---|
| S. aureus (FQR) | 0.12–0.25 | 0.5–1 |
| S. pneumoniae | ≤0.03 | 0.12–0.25 |
| H. influenzae | 0.015–0.03 | 0.03–0.06 |
Clinical Efficacy :
In pediatric bacterial conjunctivitis trials, this compound and moxifloxacin showed comparable clinical resolution rates (88.1% vs. 85–90%) and bacterial eradication (82.8% vs. 80–85%) at day 8–9 . However, this compound demonstrated superior activity against MRSA and methicillin-resistant coagulase-negative Staphylococcus species .- aureus or S. pneumoniae at 4× MIC90, whereas older fluoroquinolones like moxifloxacin showed higher mutant recovery rates .
This compound vs. Ciprofloxacin
- In Vitro Activity :
this compound is 16- to 256-fold more potent than ciprofloxacin against FQR isolates. For example, against S. aureus, ciprofloxacin MICs ranged from 8–64 µg/mL, compared to 0.12–0.25 µg/mL for this compound .- Key Data :
| Pathogen | This compound MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) |
|---|---|---|
| S. aureus (FQR) | 0.12–0.25 | 8–64 |
| P. aeruginosa | 1–2 | 0.5–1 |
| E. coli | 0.06–0.12 | 0.03–0.06 |
- Synergy with Adjuvants: Nano-formulated this compound (Besi-AuNPs) combined with quercetin showed synergistic effects (combination index, CI = 0.573–0.791) against S. aureus, P. aeruginosa, and E. coli. In contrast, ciprofloxacin combinations with aminoglycosides or plant-derived compounds had variable efficacy, with higher CI values (0.825–1.2) indicating weaker synergy .
This compound vs. Gatifloxacin
Clinical Outcomes :
In neonatal bacterial conjunctivitis, this compound ophthalmic suspension 0.6% and gatifloxacin 0.3% demonstrated similar efficacy in microbial eradication (90% vs. 88%) and clinical resolution (85% vs. 83%) . However, this compound is FDA-approved for patients ≥1 year old, while gatifloxacin lacks specific neonatal indications .Safety :
this compound had a lower incidence of adverse effects (9.2%) compared to gatifloxacin (13.9%), particularly in corneal irritation .
Nano-Formulated this compound
Nano-formulation of this compound (Besi-AuNPs) enhanced antibacterial potency, with inhibition zones against S. aureus increasing from 22 ± 1 mm (pure this compound) to 31 ± 2 mm when combined with quercetin . This formulation also reduced MIC50 values by 50% compared to non-nano counterparts .
Biological Activity
Besifloxacin is a fluoroquinolone antibiotic primarily used in ophthalmology for the treatment of bacterial conjunctivitis. Its unique properties and efficacy against a range of ocular pathogens make it a significant subject of study in microbiological and clinical research. This article explores the biological activity of this compound, including its mechanism of action, in vitro and in vivo efficacy, pharmacokinetics, and clinical outcomes.
This compound exerts its antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication and repair. This inhibition leads to bacterial cell death. Compared to other fluoroquinolones, this compound has been shown to have improved pharmacodynamic properties, allowing for rapid bactericidal activity against both susceptible and resistant strains of bacteria.
In Vitro Efficacy
Numerous studies have evaluated the in vitro activity of this compound against common ocular pathogens. The following table summarizes key findings from various research studies:
| Pathogen | MIC (µg/mL) | MBC (µg/mL) | Time to Bactericidal Effect (min) |
|---|---|---|---|
| Staphylococcus aureus | 0.06 - 4 | 0.12 - 4 | 45 - 120 |
| Staphylococcus epidermidis | 0.06 - 4 | 0.12 - 4 | 45 - 120 |
| Pseudomonas aeruginosa | 1 - 4 | 2 - 8 | 30 - 60 |
| Haemophilus influenzae | 0.25 - 1 | 0.5 - 2 | 30 - 60 |
These results indicate that this compound demonstrates potent activity against various Gram-positive and Gram-negative bacteria, with a rapid onset of action compared to other fluoroquinolones such as moxifloxacin and gatifloxacin .
In Vivo Efficacy
Clinical studies have further substantiated the efficacy of this compound in treating bacterial conjunctivitis. A multicenter, randomized controlled trial involving patients with Pseudomonas aeruginosa infections reported the following outcomes:
- Bacterial Eradication Rate: Over 90% by day five.
- Clinical Resolution Rate: Up to more than 70% by day five.
- Adverse Events: Low incidence, primarily mild ocular irritation.
Case studies from this trial highlighted individual patient responses, demonstrating significant clinical improvement and eradication of baseline infections .
Case Study Example:
- Patient Profile: A 50-year-old female with bilateral conjunctivitis due to Pseudomonas aeruginosa.
- Initial MIC: Ranged from 1–4 µg/mL.
- Outcome: Complete resolution of symptoms within five days post-treatment with this compound.
Pharmacokinetics
This compound achieves high concentrations in the tear fluid and conjunctiva following topical administration, with negligible systemic exposure. This localized action enhances its effectiveness while minimizing potential systemic side effects .
Comparative Studies
In comparative studies, this compound has consistently shown superior efficacy over other fluoroquinolones:
- Rapid Bactericidal Activity: this compound was found to be bactericidal within minutes, while moxifloxacin required significantly longer exposure times.
- Resistance Profiles: this compound maintained potency against both ciprofloxacin-susceptible and resistant strains, making it a valuable option in treating infections caused by resistant pathogens .
Q & A
Basic: What in vitro models are appropriate for evaluating the antimicrobial efficacy of besifloxacin, and how should experimental controls be designed?
Methodological Answer:
In vitro efficacy testing typically employs standardized broth microdilution or agar dilution methods per CLSI guidelines . For this compound, design experiments using reference strains (e.g., Staphylococcus aureus ATCC 29213) and clinical isolates to assess MIC (Minimum Inhibitory Concentration). Include positive controls (e.g., moxifloxacin) and vehicle controls to isolate solvent effects. Ensure replicates (n ≥ 3) and statistical analysis (e.g., ANOVA with post-hoc tests) to validate reproducibility .
Advanced: How can researchers address discrepancies in this compound’s bactericidal activity between time-kill assays and biofilm disruption studies?
Methodological Answer:
Contradictions often arise from biofilm-specific tolerance mechanisms. Optimize experimental conditions:
- Time-kill assays: Use logarithmic-phase planktonic bacteria in Mueller-Hinton broth, sampling at 0, 6, 12, and 24 hours .
- Biofilm models: Employ Calgary Biofilm Devices or microtiter plates with abiotic surfaces. Measure metabolic activity via resazurin or crystal violet staining .
Statistical reconciliation: Apply multivariate regression to correlate biofilm density with reduced bactericidal efficacy. Reference studies showing this compound’s enhanced penetration in ocular biofilms compared to systemic fluoroquinolones .
Basic: What pharmacokinetic parameters should be prioritized when designing ocular bioavailability studies for this compound?
Methodological Answer:
Focus on:
- Cmax (peak concentration in tear film) and AUC0-24 (area under the curve), measured via HPLC or LC-MS/MS .
- Tear sampling: Collect at baseline, 0.5, 2, 6, and 12 hours post-administration. Normalize data to protein content to account for dilution .
- Comparative controls: Include parallel cohorts treated with vehicle or other topical fluoroquinolones (e.g., gatifloxacin) .
Advanced: What experimental strategies mitigate confounding variables in comparative studies of this compound and newer broad-spectrum antibiotics?
Methodological Answer:
- Blinding: Use double-masked protocols where researchers and participants are unaware of treatment assignments .
- Stratification: Group isolates by resistance profile (e.g., methicillin-resistant S. aureus vs. susceptible strains) .
- Endpoint harmonization: Predefine primary endpoints (e.g., clinical resolution vs. microbiological eradication) to reduce bias .
- Meta-analysis: Pool data from multiple trials using random-effects models to account for heterogeneity .
Basic: How should researchers validate this compound’s mechanism of action against DNA gyrase and topoisomerase IV?
Methodological Answer:
- Enzyme inhibition assays: Purify E. coli DNA gyrase and topoisomerase IV. Measure supercoiling (gyrase) or decatenation (topo IV) inhibition via agarose gel electrophoresis. Compare IC50 values to ciprofloxacin .
- Resistance genotyping: Sequence gyrA and parC mutations in isolates with reduced this compound susceptibility. Correlate mutations with MIC shifts .
Advanced: What statistical approaches resolve contradictions in this compound’s efficacy across heterogeneous patient populations in clinical trials?
Methodological Answer:
- Subgroup analysis: Stratify data by age, comorbidities (e.g., diabetes), or baseline pathogen load. Use Cox proportional hazards models to adjust for covariates .
- Bayesian hierarchical modeling: Incorporate prior data from similar fluoroquinolones to refine posterior efficacy estimates in underpowered subgroups .
- Sensitivity analysis: Test robustness of conclusions by excluding outliers or applying alternative statistical methods (e.g., non-parametric tests) .
Basic: What in vivo models best replicate human ocular pharmacokinetics for this compound?
Methodological Answer:
- Rabbit models: New Zealand White rabbits are standard due to comparable tear dynamics. Administer this compound ophthalmic suspension (0.6%), collect tears via capillary tubes .
- Disease models: Induce bacterial keratitis with Pseudomonas aeruginosa or S. aureus. Grade outcomes via slit-lamp microscopy and bacterial load quantification .
Advanced: How can genomic and transcriptomic data elucidate this compound’s impact on ocular microbiome diversity?
Methodological Answer:
- 16S rRNA sequencing: Pre- and post-treatment conjunctival swabs analyzed via Illumina MiSeq. Use QIIME2 for α/β-diversity metrics and LEfSe to identify taxa depleted by this compound .
- RNA-seq: Profile bacterial transcriptomes (e.g., stress response genes) in persister cells. Validate with qPCR for upregulated efflux pumps (e.g., mexAB-oprM) .
Basic: What are the ethical considerations for designing pediatric clinical trials with this compound?
Methodological Answer:
- Informed consent: Obtain assent from minors (≥7 years) + consent from guardians. Simplify language for comprehension .
- Safety monitoring: Predefine stopping rules for adverse events (e.g., corneal toxicity). Use Data Safety Monitoring Boards .
- Sample size justification: Power calculations must balance feasibility with statistical rigor. Reference prior pediatric ophthalmic studies for attrition rates .
Advanced: How do researchers optimize this compound formulations for sustained release without compromising corneal permeability?
Methodological Answer:
- Nanoparticle encapsulation: Test PLGA or chitosan carriers via dialysis bag release assays. Measure particle size (DLS) and zeta potential .
- Ex vivo permeability: Use Franz diffusion cells with excised rabbit corneas. Compare AUC0-24 of nanoformulations vs. commercial suspensions .
- Stability testing: Accelerated studies (40°C/75% RH for 6 months) to assess degradation kinetics per ICH guidelines .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
